molecular formula C13H13N3O3S B6431742 N-({N'-[(1E)-(3-methylthiophen-2-yl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide CAS No. 391896-27-8

N-({N'-[(1E)-(3-methylthiophen-2-yl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide

Cat. No.: B6431742
CAS No.: 391896-27-8
M. Wt: 291.33 g/mol
InChI Key: WPJSQKZHCNKTAC-VIZOYTHASA-N
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Description

N-({N'-[(1E)-(3-methylthiophen-2-yl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C13H13N3O3S and its molecular weight is 291.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.06776246 g/mol and the complexity rating of the compound is 389. The solubility of this chemical has been described as > [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-[(2E)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-9-4-6-20-11(9)7-15-16-12(17)8-14-13(18)10-3-2-5-19-10/h2-7H,8H2,1H3,(H,14,18)(H,16,17)/b15-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJSQKZHCNKTAC-VIZOYTHASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)CNC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)CNC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788869
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

N-({N'-[(1E)-(3-methylthiophen-2-yl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring, a hydrazinecarbonyl moiety, and a 3-methylthiophen-2-yl group. Its unique structure is expected to confer specific biological activities, particularly in interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their activity.
  • Receptor Binding : The thiophene moiety may engage in π-π interactions with aromatic residues in receptor proteins, enhancing binding affinity.

These interactions can lead to alterations in cellular pathways, influencing processes such as apoptosis and cell proliferation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, hydrazone derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. The mechanism often involves the induction of apoptosis through mitochondrial pathways.

Antimicrobial Activity

Hydrazone compounds have been documented for their antimicrobial properties. This compound may exhibit activity against both bacterial and fungal strains. For example, related compounds have demonstrated effectiveness against drug-resistant strains of bacteria.

Antimalarial Activity

Research indicates that hydrazone derivatives possess antimalarial properties. In vitro studies have shown that these compounds can inhibit the growth of Plasmodium falciparum, the causative agent of malaria, suggesting potential therapeutic applications in treating malaria.

Case Studies and Research Findings

StudyFindings
Anticancer Activity A study evaluating similar hydrazone derivatives found IC50 values indicating significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The mechanism was linked to apoptosis induction via mitochondrial dysfunction.
Antimicrobial Efficacy A series of tests demonstrated that hydrazone compounds exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, along with antifungal effects against Candida species.
Antimalarial Efficacy In vivo studies using murine models infected with Plasmodium yoelii showed that certain hydrazones significantly reduced parasitemia levels and improved survival rates compared to control groups.

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